ethyl 6-(2,3-dimethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 6-(2,3-dimethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a structurally complex heterocyclic compound featuring a tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with multiple functional groups. Key substituents include a 2,3-dimethoxybenzoyl imino moiety at position 6, a 2-methylpropyl (isobutyl) group at position 7, and an ethyl ester at position 3.
Properties
IUPAC Name |
ethyl 6-(2,3-dimethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O6/c1-6-37-27(34)19-14-18-23(28-21-12-7-8-13-30(21)26(18)33)31(15-16(2)3)24(19)29-25(32)17-10-9-11-20(35-4)22(17)36-5/h7-14,16H,6,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDESWNWSIXVVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C(=CC=C4)OC)OC)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(2,3-dimethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazatricyclo framework, followed by the introduction of the benzoyl and imino groups. Common reagents used in these reactions include 2,3-dimethoxybenzoyl chloride, isobutylamine, and ethyl chloroformate. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled and reused is also common to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2,3-dimethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
Ethyl 6-(2,3-dimethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ethyl 6-(2,3-dimethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of triazatricyclo derivatives with variations in substituents on the benzoyl imino group and the alkyl chain at position 7. Below is a detailed comparison with analogs reported in the literature:
Table 1: Structural and Physicochemical Comparison of Triazatricyclo Derivatives
*Inferred from structural similarity; †Calculated using PubChem tools; ‡Estimated based on substituent contributions.
Key Findings:
Substituent Effects on Hydrophobicity (XLogP3): The target compound’s 2,3-dimethoxybenzoyl group increases hydrophobicity (XLogP3 ~3.1) compared to the 3-methylbenzoyl analog (XLogP3 = 2.7) due to additional methoxy groups . The 3,5-dimethylbenzoyl analog has a higher XLogP3 (3.5), likely due to the nonpolar methyl groups . The 3-chlorobenzoyl analog (XLogP3 = 2.9) balances hydrophobicity with polar halogen interactions .
Hydrogen-Bonding Capacity: The target compound’s two methoxy groups and carbonyl/imino functionalities increase hydrogen bond acceptors (~7) compared to analogs with fewer oxygen atoms (e.g., 5 acceptors in the 3,5-dimethylbenzoyl analog) .
Electron-donating methoxy groups on the benzoyl ring may stabilize charge-transfer interactions, contrasting with the electron-withdrawing chlorine in the 3-chlorobenzoyl analog .
Biological Activity
Chemical Structure and Properties
This compound belongs to a class of triazatricyclo compounds that are noted for their diverse biological activities. The presence of the dimethoxybenzoyl group enhances its potential for interaction with various biological targets.
Biological Activity
1. Anticancer Activity:
Compounds with similar structures have demonstrated significant anticancer properties. The mechanism often involves the inhibition of DNA repair pathways or modulation of apoptotic pathways. For instance, compounds with triazole rings have been shown to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest.
2. Antimicrobial Activity:
The incorporation of benzoyl moieties in organic compounds has been linked to enhanced antimicrobial activity. Research indicates that such compounds can inhibit the growth of a range of bacteria and fungi by disrupting their cell membranes or interfering with metabolic pathways.
3. Antioxidant Properties:
Many derivatives of benzoyl compounds exhibit antioxidant activity due to their ability to scavenge free radicals. This property is essential for protecting cells from oxidative stress-related damage.
4. Enzyme Inhibition:
Some structurally related compounds have been studied for their ability to inhibit enzymes involved in key metabolic processes. For instance, inhibition of proteases or kinases can lead to therapeutic benefits in various diseases.
Case Studies
Case Study 1: Anticancer Effects
A study on triazole derivatives showed that they could induce apoptosis in breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2.
Case Study 2: Antimicrobial Efficacy
Research demonstrated that similar benzoyl-containing compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential.
Research Findings
| Study | Activity | Findings |
|---|---|---|
| Triazole Derivatives | Anticancer | Induced apoptosis in cancer cell lines; effective against multiple types of cancer cells. |
| Benzoyl Compounds | Antimicrobial | Showed MIC values < 1 µg/mL against gram-positive bacteria; effective against resistant strains. |
| Antioxidant Studies | Oxidative Stress | Scavenged free radicals effectively; reduced oxidative damage in cellular models. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
